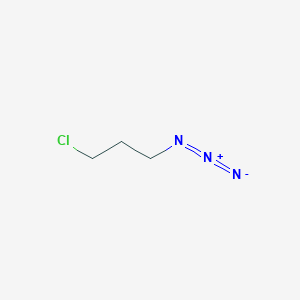![molecular formula C12H12N2 B14619142 1H-Pyrrolo[2,3-f]isoquinoline, 8,9-dihydro-6-methyl- CAS No. 58491-41-1](/img/structure/B14619142.png)
1H-Pyrrolo[2,3-f]isoquinoline, 8,9-dihydro-6-methyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1H-Pyrrolo[2,3-f]isoquinoline, 8,9-dihydro-6-methyl-: is a heterocyclic compound that belongs to the pyrroloisoquinoline family. These compounds are known for their unique structural features and potential applications in various fields, including medicinal chemistry and materials science. The structure of 1H-Pyrrolo[2,3-f]isoquinoline, 8,9-dihydro-6-methyl- consists of a fused pyrrole and isoquinoline ring system, which imparts distinct chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1H-Pyrrolo[2,3-f]isoquinoline, 8,9-dihydro-6-methyl- can be achieved through several synthetic routes. One common method involves the Fischer cyclization of isoquinolylhydrazones of ethyl pyruvate and aliphatic or aromatic ketones with zinc chloride. This method allows for the formation of the pyrroloisoquinoline core structure .
Industrial Production Methods: Industrial production of this compound typically involves optimizing the reaction conditions to increase yield and purity. For example, the cyclization of isoquinolylhydrazones can be carried out using various catalysts such as zinc chloride, mineral acids, polyphosphoric acid, and a mixture of acetic and sulfuric acids . The choice of catalyst and reaction conditions can significantly impact the efficiency of the synthesis.
Análisis De Reacciones Químicas
Types of Reactions: 1H-Pyrrolo[2,3-f]isoquinoline, 8,9-dihydro-6-methyl- undergoes several types of chemical reactions, including electrophilic substitution reactions such as the Mannich and Vilsmeier reactions, and diazo coupling .
Common Reagents and Conditions:
Mannich Reaction: Typically involves formaldehyde and a secondary amine.
Vilsmeier Reaction: Utilizes DMF (dimethylformamide) and POCl3 (phosphorus oxychloride).
Diazo Coupling: Involves diazonium salts and aromatic compounds.
Major Products: The major products formed from these reactions include various substituted derivatives of the pyrroloisoquinoline core, which can be further functionalized for specific applications .
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, 1H-Pyrrolo[2,3-f]isoquinoline, 8,9-dihydro-6-methyl- is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery .
Biology and Medicine: Its ability to undergo various chemical modifications makes it a versatile scaffold for designing drugs with specific biological activities .
Industry: In the industrial sector, 1H-Pyrrolo[2,3-f]isoquinoline, 8,9-dihydro-6-methyl- can be used in the production of advanced materials, including polymers and dyes, due to its stable and reactive nature .
Mecanismo De Acción
The mechanism of action of 1H-Pyrrolo[2,3-f]isoquinoline, 8,9-dihydro-6-methyl- involves its interaction with specific molecular targets and pathways. For instance, it can act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. The exact molecular targets and pathways depend on the specific functional groups attached to the pyrroloisoquinoline core .
Comparación Con Compuestos Similares
Indole: Shares a similar fused ring structure but lacks the isoquinoline component.
Quinoline: Contains a fused benzene and pyridine ring but differs in the position of nitrogen atoms.
Pyrroloquinoline: Similar in structure but with different substitution patterns.
Uniqueness: 1H-Pyrrolo[2,3-f]isoquinoline, 8,9-dihydro-6-methyl- is unique due to its specific ring fusion and substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific and industrial applications .
Propiedades
Número CAS |
58491-41-1 |
|---|---|
Fórmula molecular |
C12H12N2 |
Peso molecular |
184.24 g/mol |
Nombre IUPAC |
6-methyl-8,9-dihydro-1H-pyrrolo[2,3-f]isoquinoline |
InChI |
InChI=1S/C12H12N2/c1-8-10-3-2-9-4-6-14-12(9)11(10)5-7-13-8/h2-4,6,14H,5,7H2,1H3 |
Clave InChI |
SEJYDMBVQFVYPH-UHFFFAOYSA-N |
SMILES canónico |
CC1=NCCC2=C1C=CC3=C2NC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



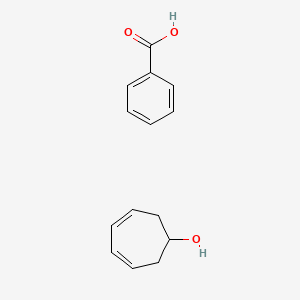
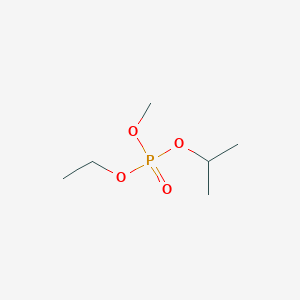
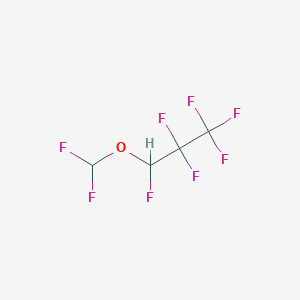
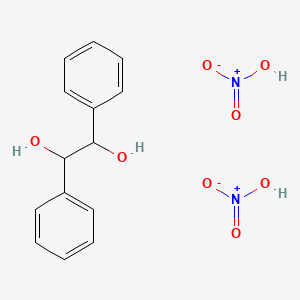
![3-(Furan-2-yl)-1-{2-[(oxiran-2-yl)methoxy]phenyl}prop-2-en-1-one](/img/structure/B14619092.png)
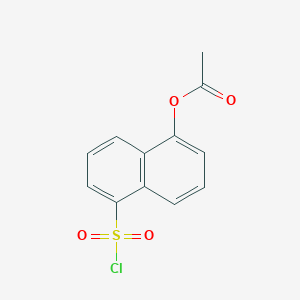
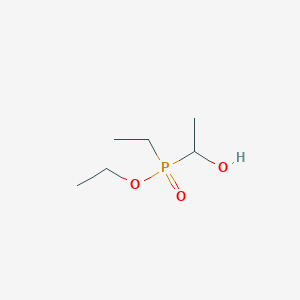


![1-[2-(4-Nitro-1H-imidazol-1-yl)ethyl]pyrrolidine-2,5-dione](/img/structure/B14619119.png)
![Methanone, (4-chlorophenyl)[5-(4-nitrophenyl)-2-furanyl]-](/img/structure/B14619140.png)
